methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative characterized by a benzoate ester group at the 3-position of the chromen-4-one core and a 4-ethylpiperazine substituent at the 8-position. The chromen-4-one scaffold is known for its diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties. The ethylpiperazine moiety enhances solubility and modulates interactions with biological targets, while the methyl benzoate group influences lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-26-11-13-27(14-12-26)15-20-21(28)10-9-19-22(29)23(16(2)32-24(19)20)33-18-7-5-17(6-8-18)25(30)31-3/h5-10,28H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLBYBDXFPTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS No: 844458-93-1) is a synthetic compound that exhibits potential biological activities, particularly in pharmacology. This compound is characterized by its complex structure, which includes a piperazine moiety known for its diverse biological functions. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O6 |
| Molecular Weight | 438.47 g/mol |
| Boiling Point | 602.6 ± 55.0 °C (Predicted) |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.49 ± 0.20 (Predicted) |
The biological activity of this compound can be attributed to its structural components, particularly the piperazine ring, which has been shown to interact with various biological targets, including receptors and enzymes.
Inhibition of Acetylcholinesterase
Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition may provide therapeutic effects in neurodegenerative diseases such as Alzheimer's disease, where AChE activity is often elevated .
Antimicrobial Activity
Methyl 4-{(8-[4-(ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy)}benzoate has shown potential antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria or fungi.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of methyl 4-{(8-[4-(ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy)}benzoate.
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Study on Piperazine Derivatives :
- A study focused on various piperazine derivatives demonstrated their ability to inhibit AChE through molecular docking studies. The derivatives showed varying binding affinities and interactions with the enzyme's active site, suggesting that modifications in their structure could enhance their inhibitory potency .
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Antileishmanial Activity :
- Another relevant study explored the antileishmanial effects of structurally related compounds, revealing that certain derivatives exhibited significant activity against Leishmania donovani. The mechanism involved apoptosis-like death pathways in the parasites, indicating a promising avenue for developing new treatments for leishmaniasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Chromen-4-one Derivatives
Piperazine Substitutions
- Ethylpiperazine vs. Hydroxyethylpiperazine: The target compound’s 4-ethylpiperazine group (C₂H₅) contrasts with the 4-(2-hydroxyethyl)piperazine in Ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate .
Benzoate Ester Variations
- Methyl vs. Ethyl Esters :
The methyl ester in the target compound may confer greater metabolic stability compared to ethyl esters (e.g., I-6473 in ), as methyl groups are less prone to esterase-mediated hydrolysis. Ethyl esters, however, often exhibit improved bioavailability due to slower degradation .
Heterocyclic Core Modifications
- Chromen-4-one vs. Isoxazole/Thiadiazole Cores :
Compounds like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) and methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replace the chromen-4-one core with isoxazole or thiadiazole rings. These heterocycles alter electronic properties and binding affinities; for example, thiadiazoles may enhance interactions with enzymes through sulfur-based hydrogen bonds .
Comparative Data Table
Research Findings and Implications
- Bioactivity Modulation :
The ethylpiperazine group in the target compound may enhance penetration through lipid bilayers (e.g., insect cuticles or bacterial membranes), as suggested by studies on plant-derived bioactive compounds . Conversely, hydroxyethylpiperazine analogs could improve solubility for systemic applications. - Synthetic Flexibility : The benzoate ester scaffold allows modular substitutions, enabling optimization for specific targets. For example, thiadiazole-linked esters () show promise in enzyme inhibition due to their electron-deficient cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
